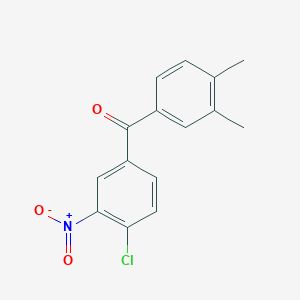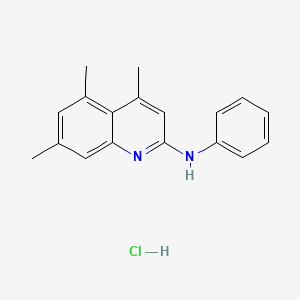
N,N'-bis(3,4-dimethylphenyl)-6-methyl-5-nitro-2,4-pyrimidinediamine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N,N'-bis(3,4-dimethylphenyl)-6-methyl-5-nitro-2,4-pyrimidinediamine (DMNPY) is a pyrimidine-based compound that has gained significant attention in the scientific community due to its potential applications in various fields. DMNPY is a yellow crystalline solid that is soluble in organic solvents and has a molecular weight of 366.4 g/mol.
Wirkmechanismus
The mechanism of action of N,N'-bis(3,4-dimethylphenyl)-6-methyl-5-nitro-2,4-pyrimidinediamine is not fully understood, but it is believed to involve the inhibition of various enzymes and the modulation of ion channels and receptors. N,N'-bis(3,4-dimethylphenyl)-6-methyl-5-nitro-2,4-pyrimidinediamine has been shown to inhibit the activity of acetylcholinesterase and butyrylcholinesterase, which are enzymes involved in the breakdown of the neurotransmitter acetylcholine. N,N'-bis(3,4-dimethylphenyl)-6-methyl-5-nitro-2,4-pyrimidinediamine has also been shown to modulate the activity of ion channels and receptors, including the N-methyl-D-aspartate (NMDA) receptor.
Biochemical and Physiological Effects
N,N'-bis(3,4-dimethylphenyl)-6-methyl-5-nitro-2,4-pyrimidinediamine has been shown to exhibit various biochemical and physiological effects, including the inhibition of enzyme activity, the modulation of ion channels and receptors, and the induction of apoptosis in cancer cells. N,N'-bis(3,4-dimethylphenyl)-6-methyl-5-nitro-2,4-pyrimidinediamine has also been shown to exhibit antibacterial and antifungal activity.
Vorteile Und Einschränkungen Für Laborexperimente
N,N'-bis(3,4-dimethylphenyl)-6-methyl-5-nitro-2,4-pyrimidinediamine has several advantages for use in lab experiments, including its potent anticancer activity, its ability to modulate ion channels and receptors, and its fluorescent properties. However, N,N'-bis(3,4-dimethylphenyl)-6-methyl-5-nitro-2,4-pyrimidinediamine also has several limitations, including its potential toxicity and the need for further research to fully understand its mechanism of action.
Zukünftige Richtungen
There are several future directions for research on N,N'-bis(3,4-dimethylphenyl)-6-methyl-5-nitro-2,4-pyrimidinediamine, including the investigation of its potential as an antibacterial and antifungal agent, the development of N,N'-bis(3,4-dimethylphenyl)-6-methyl-5-nitro-2,4-pyrimidinediamine-based fluorescent probes for the detection of metal ions in solution, and the investigation of its potential as a modulator of ion channels and receptors. Further research is also needed to fully understand the mechanism of action of N,N'-bis(3,4-dimethylphenyl)-6-methyl-5-nitro-2,4-pyrimidinediamine and its potential applications in medicinal chemistry and material science.
Conclusion
In conclusion, N,N'-bis(3,4-dimethylphenyl)-6-methyl-5-nitro-2,4-pyrimidinediamine is a pyrimidine-based compound that has gained significant attention in the scientific community due to its potential applications in various fields. N,N'-bis(3,4-dimethylphenyl)-6-methyl-5-nitro-2,4-pyrimidinediamine has been shown to exhibit potent anticancer activity, modulate ion channels and receptors, and exhibit antibacterial and antifungal activity. However, further research is needed to fully understand the mechanism of action of N,N'-bis(3,4-dimethylphenyl)-6-methyl-5-nitro-2,4-pyrimidinediamine and its potential applications in medicinal chemistry and material science.
Synthesemethoden
N,N'-bis(3,4-dimethylphenyl)-6-methyl-5-nitro-2,4-pyrimidinediamine can be synthesized using various methods, including the reaction of 2,4-diamino-6-methyl-5-nitropyrimidine with 3,4-dimethylbenzaldehyde in the presence of acetic acid and sodium acetate. Another method involves the reaction of 2,4-diamino-6-methyl-5-nitropyrimidine with 3,4-dimethylbenzyl chloride in the presence of potassium carbonate and dimethylformamide.
Wissenschaftliche Forschungsanwendungen
N,N'-bis(3,4-dimethylphenyl)-6-methyl-5-nitro-2,4-pyrimidinediamine has been extensively studied for its potential applications in various fields, including medicinal chemistry, material science, and biochemistry. In medicinal chemistry, N,N'-bis(3,4-dimethylphenyl)-6-methyl-5-nitro-2,4-pyrimidinediamine has been shown to exhibit potent anticancer activity against various cancer cell lines, including breast, lung, and colon cancer cells. N,N'-bis(3,4-dimethylphenyl)-6-methyl-5-nitro-2,4-pyrimidinediamine has also been investigated for its potential as an antibacterial and antifungal agent.
In material science, N,N'-bis(3,4-dimethylphenyl)-6-methyl-5-nitro-2,4-pyrimidinediamine has been used as a building block for the synthesis of various organic materials, including polymers and liquid crystals. N,N'-bis(3,4-dimethylphenyl)-6-methyl-5-nitro-2,4-pyrimidinediamine has also been investigated for its potential as a fluorescent probe for the detection of metal ions in solution.
In biochemistry, N,N'-bis(3,4-dimethylphenyl)-6-methyl-5-nitro-2,4-pyrimidinediamine has been shown to inhibit the activity of various enzymes, including acetylcholinesterase and butyrylcholinesterase. N,N'-bis(3,4-dimethylphenyl)-6-methyl-5-nitro-2,4-pyrimidinediamine has also been investigated for its potential as a modulator of ion channels and receptors.
Eigenschaften
IUPAC Name |
2-N,4-N-bis(3,4-dimethylphenyl)-6-methyl-5-nitropyrimidine-2,4-diamine |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H23N5O2/c1-12-6-8-17(10-14(12)3)23-20-19(26(27)28)16(5)22-21(25-20)24-18-9-7-13(2)15(4)11-18/h6-11H,1-5H3,(H2,22,23,24,25) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FFPGDMUWAPZKAD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)NC2=NC(=NC(=C2[N+](=O)[O-])C)NC3=CC(=C(C=C3)C)C)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H23N5O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
377.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-N,4-N-bis(3,4-dimethylphenyl)-6-methyl-5-nitropyrimidine-2,4-diamine | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N~2~-(4-methylphenyl)-N~2~-(phenylsulfonyl)-N~1~-[2-(phenylthio)ethyl]glycinamide](/img/structure/B5090358.png)

![4-methoxy-N-({[2-(3-methylphenyl)-1,3-benzoxazol-5-yl]amino}carbonothioyl)benzamide](/img/structure/B5090371.png)
![3-methyl-1-[2-nitro-4-(trifluoromethyl)phenyl]-1H-pyrazole-4,5-dione 4-oxime](/img/structure/B5090379.png)



![1-(5-{[3-(5-fluoro-2-methoxybenzoyl)-1-piperidinyl]carbonyl}-2-thienyl)ethanone](/img/structure/B5090405.png)


![(3aS*,6aR*)-3-[2-(4-methoxyphenyl)ethyl]-5-(2-pyrazinyl)hexahydro-2H-pyrrolo[3,4-d][1,3]oxazol-2-one](/img/structure/B5090425.png)
![4-[3-(4-chloro-3-ethylphenoxy)propoxy]-3-methoxybenzaldehyde](/img/structure/B5090429.png)
![3-anilino-2-[4-(4-biphenylyl)-1,3-thiazol-2-yl]acrylonitrile](/img/structure/B5090446.png)
![1-(4-biphenylyl)-2-[(5-methoxy-1H-benzimidazol-2-yl)thio]ethanone hydrobromide](/img/structure/B5090453.png)